2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile
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Overview
Description
2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile is an organic compound with the molecular formula C21H17NO and a molecular weight of 299.37 g/mol . It is characterized by the presence of a hydroxy group attached to a phenylmethyl group, which is further connected to a phenylacetonitrile moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile typically involves the reaction of benzyl cyanide with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, where the cyanide ion attacks the carbonyl carbon of benzaldehyde, followed by protonation to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as phase-transfer catalysts can also enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-{4-[Carbonyl(phenyl)methyl]phenyl}-2-phenylacetonitrile.
Reduction: Formation of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetamide.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl groups can participate in π-π interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[Methoxy(phenyl)methyl]phenyl}-2-phenylacetonitrile
- 2-{4-[Ethoxy(phenyl)methyl]phenyl}-2-phenylacetonitrile
- 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetamide
Uniqueness
2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity compared to its methoxy and ethoxy analogs. The hydroxy group also enhances its solubility in polar solvents, making it more versatile in various applications .
Properties
IUPAC Name |
2-[4-[hydroxy(phenyl)methyl]phenyl]-2-phenylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c22-15-20(16-7-3-1-4-8-16)17-11-13-19(14-12-17)21(23)18-9-5-2-6-10-18/h1-14,20-21,23H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIWDAPCEDFZST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)C(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377315 |
Source
|
Record name | 2-{4-[hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338791-84-7 |
Source
|
Record name | 2-{4-[hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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